molecular formula C12H14N2O3S B3991396 1,3-dimethyl-5-[(3-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

1,3-dimethyl-5-[(3-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3991396
M. Wt: 266.32 g/mol
InChI Key: KPOKGRKMKFOESI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[(3-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidinetrione ring and a thienyl group

Properties

IUPAC Name

1,3-dimethyl-5-[(3-methylthiophen-2-yl)methyl]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-7-4-5-18-9(7)6-8-10(15)13(2)12(17)14(3)11(8)16/h4-5,8H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOKGRKMKFOESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CC2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-5-[(3-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as methylthiophene derivatives, with diketones under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-5-[(3-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

1,3-Dimethyl-5-[(3-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has been explored for its applications in various scientific fields:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has investigated its use as a therapeutic agent, particularly in the development of new drugs.

  • Industry: The compound's unique properties make it suitable for use in materials science and as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-5-[(3-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanisms can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-Dimethyl-5-[(3-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:

  • Thiazoles: These compounds share the thienyl group and exhibit diverse biological activities.

  • Pyrimidinetriones: Other derivatives of pyrimidinetrione with different substituents also share similar chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-5-[(3-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-5-[(3-methyl-2-thienyl)methyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

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